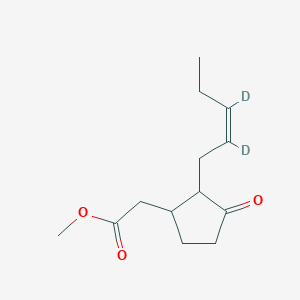

4-Octenylboronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

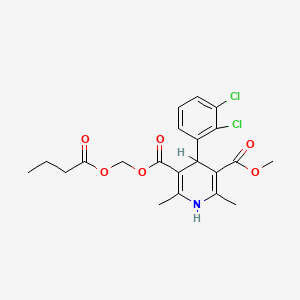

4-Octenylboronic acid pinacol ester is a compound utilized in organic synthesis, especially in cross-coupling reactions, such as Suzuki-Miyaura couplings, which form carbon-carbon bonds critical in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of 1-alkenylboronic acid pinacol esters can be achieved through palladium-catalyzed cross-coupling reactions of bis(pinacolato)diboron with 1-alkenyl halides or triflates, which occurs in toluene at 50°C in the presence of potassium phenoxide and a palladium catalyst, leading to high yields with complete retention of the double bond configuration (Takagi et al., 2002).

Molecular Structure Analysis

The molecular structure of phenylboronic acid pinacol esters, including derivatives like 4-octenylboronic acid pinacol ester, indicates that these molecules may undergo out-of-plane distortion at the boron-carbon moiety in the excited state, which is responsible for their phosphorescence properties (Shoji et al., 2017).

Chemical Reactions and Properties

Arylboronic esters, including 4-octenylboronic acid pinacol ester, exhibit phosphorescence in the solid state at room temperature, a property that is remarkable given that phosphorescent organic molecules typically require heavy atoms or carbonyl groups (Shoji et al., 2017).

Physical Properties Analysis

The stability of phenylboronic pinacol esters in physiological conditions is crucial, especially for their potential pharmacological applications, as they are susceptible to hydrolysis at physiological pH, which considerably accelerates their reaction rate (Achilli et al., 2013).

Chemical Properties Analysis

Facile synthesis of poly(ester-amide)s incorporating phenylboronic acid esters through Passerini multicomponent polymerization demonstrates the reactivity and potential application of boronic acid esters in creating polymers responsive to oxidative triggers like hydrogen peroxide (Cui et al., 2017).

2-Thiazolylzinc Bromide

2-Thiazolylzinc bromide is a functional organozinc compound used in organic chemistry for the synthesis of thiazole-containing molecules, which are significant in pharmaceuticals due to their biological activities.

Synthesis Analysis

Direct preparation of 2-benzothiazolylzinc bromide demonstrates a facile method for synthesizing 2-substituted benzothiazole derivatives, highlighting the utility of organozinc reagents in organic synthesis (Park et al., 2014).

Molecular Structure Analysis

Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts reveal the structural diversity and complexity that can be achieved with thiazole scaffolds, providing insight into the versatility of thiazole chemistry (Hassan et al., 2020).

Chemical Reactions and Properties

The synthesis of 2-aminothiazoles and thiazolo[3,2-a]pyrimidin-5-ones through domino alkylation-cyclization reactions showcases the reactivity and potential applications of thiazolyl compounds in creating heterocyclic structures with potential biological activity (Castagnolo et al., 2009).

Physical Properties Analysis

Not directly covered but could be inferred from the general stability and reactivity patterns of thiazolyl compounds in synthesis and their interactions in biological systems.

Chemical Properties Analysis

The development and application of thiazolylzinc intermediates in organic synthesis, as demonstrated in the direct preparation of 2-benzothiazolylzinc bromide, illustrate the chemical versatility and potential of thiazole derivatives in constructing complex organic molecules (Park et al., 2014).

Aplicaciones Científicas De Investigación

H2O2-Cleavable Poly(ester-amide)s Synthesis

Researchers have synthesized H2O2-cleavable poly(ester-amide)s using 4-formylbenzeneboronic acid pinacol ester in a process that integrates the phenylboronic acid ester into the polymer backbone. This innovation has paved the way for creating H2O2-responsive delivery vehicles, highlighting the potential of boronic ester-based polymers in controlled release applications (Cui et al., 2017).

Phosphorescent Properties of Arylboronic Esters

A surprising discovery revealed that simple arylboronic esters, including phenylboronic acid pinacol ester, exhibit phosphorescence in the solid state at room temperature. This finding challenges the conventional understanding of phosphorescent organic molecules and opens new avenues for the development of phosphorescent materials without heavy atoms (Shoji et al., 2017).

Hydrolysis of Phenylboronic Pinacol Esters

The hydrolysis of phenylboronic pinacol esters, including their susceptibility at physiological pH, has been studied, emphasizing the importance of considering the stability of these compounds in aqueous environments. This research is crucial for the use of boronic esters in pharmacological applications (Achilli et al., 2013).

Fluoride Ion Sensing with Organoboron Compounds

Organoboron compounds, such as 4-octyloxyphenylboronic acid and pinacol ester of 2,4,6-trifluorophenylboronic acid, have been utilized as Lewis acid receptors for fluoride ions. This research underscores the potential of boronic ester compounds in developing selective sensors for fluoride ions, contributing to advancements in analytical chemistry (Jańczyk et al., 2012).

Suzuki Coupling Reaction for Terphenyl Synthesis

The utility of phenyl-1,4-diboronic acid bis-pinacol ester in the Suzuki cross-coupling reactions with aryl halides has been demonstrated, facilitating the synthesis of substituted terphenyls. This application highlights the role of boronic esters in facilitating organic synthesis, offering a pathway to synthesizing complex organic compounds with high efficiency (Chaumeil et al., 2002).

Safety And Hazards

Direcciones Futuras

The future directions of research on 4-Octenylboronic acid pinacol ester could involve further development of the protodeboronation process and exploration of its potential applications in organic synthesis . Additionally, its use in Diels–Alder reactions to construct synthetically versatile boron-substituted cycloadducts presents an interesting area for future research .

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-oct-4-enyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h8-9H,6-7,10-12H2,1-5H3/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSJTVKALWIDDJ-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCC=CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)CCC/C=C/CCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Octenylboronic acid pinacol ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium;4-[2-[2-[2-chloro-3-[2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B1143202.png)

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B1143206.png)